Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) is a chemical compound with the molecular formula C3H8NNaOS and a molecular weight of 129.15 g/mol . . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) can be synthesized through the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) involves large-scale reactors where dimethylamine and carbon disulfide are reacted in the presence of sodium hydroxide. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted carbamothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound can also interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamothioic acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
Uniqueness
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
18992-87-5 |
---|---|
Molekularformel |
C3H7NNaOS |
Molekulargewicht |
128.15 g/mol |
InChI |
InChI=1S/C3H7NOS.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |
InChI-Schlüssel |
NVQOGQSUEAZDFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)S.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.